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molecular formula C12H17NO4 B8328225 3-Ethoxy-4-(2-ethoxyethoxy)pyridine-2-carbaldehyde

3-Ethoxy-4-(2-ethoxyethoxy)pyridine-2-carbaldehyde

Cat. No. B8328225
M. Wt: 239.27 g/mol
InChI Key: GTELPDSDYURBME-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

3-Ethoxy-4-(2-ethoxyethoxy)-2-methylpyridine (0.92 g, 4.09 mmol, obtained from Example 4(c)) dissolved in CH2Cl2 (5 mL) was added dropwise to m-CPBA (1.33 g, 4.50 mmol) in CH2Cl2 (5 mL) at 0° C. The reaction mixture was stirred at r.t. for 16 h. CH2Cl2 (10 mL) was then added and the organic phase was washed with sodium carbonate (5% aq., 2×20 mL), dried (MgSO4) and evaporated in vacuo. The residue was dissolved in acetic anhydride (20 mL) and stirred at 130° C. for 1 h. The solvent was evaporated in vacuo and water (40 mL) was added to the residue. The pH was adjusted to pH 8 with 2M sodium hydroxide. The aqueous phase was extracted with CH2Cl2, dried (MgSO4) and evaporated. The residue was dissolved in ethanol (5 mL) and 2M sodium hydroxide (8 mL) was added. The mixture was stirred under reflux for 2 h. The solvent was evaporated and the residue partitioned between water and CH2Cl2. The organic phase was dried (MgSO4) and concentrated and the residue was dissolved in CH2Cl2 (10 mL) and manganese oxide (1.57 g, 18.06 mmol) was added. The mixture was then stirred under reflux under a nitrogen atmosphere overnight. The reaction mixture was filtrated through celite and concentrated, and the crude product was purified by flash chromatography (heptane/ethyl acetate; 1:1), giving the title compound (0.22 g, 22%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.57 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([CH3:16])=[N:6][CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH2:12][O:13][CH2:14][CH3:15])[CH3:2].C1C=C(Cl)C=C(C(OO)=[O:25])C=1>C(Cl)Cl.[O-2].[Mn+2]>[CH2:1]([O:3][C:4]1[C:5]([CH:16]=[O:25])=[N:6][CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH2:12][O:13][CH2:14][CH3:15])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
C(C)OC=1C(=NC=CC1OCCOCC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.57 g
Type
catalyst
Smiles
[O-2].[Mn+2]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with sodium carbonate (5% aq., 2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetic anhydride (20 mL)
STIRRING
Type
STIRRING
Details
stirred at 130° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and water (40 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (5 mL)
ADDITION
Type
ADDITION
Details
2M sodium hydroxide (8 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (10 mL)
STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a nitrogen atmosphere overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (heptane/ethyl acetate; 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC=1C(=NC=CC1OCCOCC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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